

Part 1: Foundational Analysis - Ligand Preparation and Structural Characterization

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Compound of Interest

Compound Name:	Methyl 4-aminoquinoline-8-carboxylate hydrochloride
Cat. No.:	B3103677

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The fidelity of any in silico model is fundamentally dependent on the accuracy of the input molecular structure. The initial step is to define the two-dimensional and three-dimensional characteristics of **Methyl 4-aminoquinoline-8-carboxylate hydrochloride** (Molecular Formula: $C_{11}H_{11}ClN_2O_2$).^[3]

Causality: A molecule's protonation state and 3D conformation at physiological pH dictate its electrostatic potential and shape, which are the primary determinants of its interaction with biological targets. Neglecting this step can lead to fundamentally flawed predictions.

Experimental Protocol: Ligand Structure Preparation

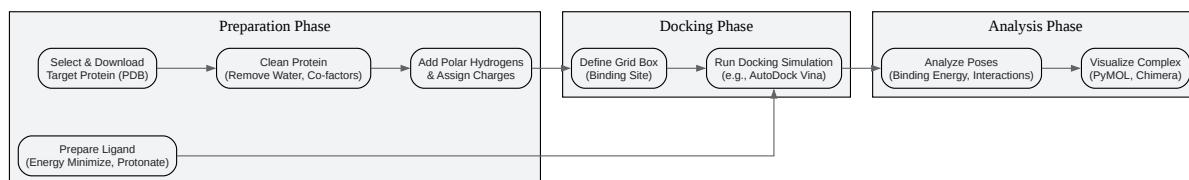
- **2D Structure Definition:** Obtain the 2D structure of Methyl 4-aminoquinoline-8-carboxylate from a reliable source like PubChem or draw it using chemical sketcher software (e.g., ChemDraw, MarvinSketch).
- **Conversion to 3D:** Use a computational chemistry tool like Open Babel to convert the 2D representation into a 3D structure.
- **Energy Minimization:** Perform an initial energy minimization of the 3D structure using a force field such as MMFF94 or UFF. This step resolves any steric clashes and finds a low-energy starting conformation.

- Protonation State and Tautomer Prediction: At a physiological pH of 7.4, the 4-amino group and the quinoline nitrogen are likely to be protonated. Use software like ChemAxon's pKa calculator or the H++ server to predict the dominant protonation state. This is a critical step for accurately modeling electrostatic interactions.
- Final Structure Generation: Save the optimized, correctly protonated 3D structure in a suitable format (e.g., .mol2, .sdf, or .pdbqt) for subsequent analyses.

Part 2: Target Interaction Modeling - Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and the specific molecular interactions that stabilize the complex.[4][5] Given the known activities of the 4-aminoquinoline class, potential targets could include *Plasmodium falciparum* heme polymerase for antimalarial activity or various protein kinases implicated in cancer.[6][7]

Trustworthiness: The validity of a docking study is contingent on correctly preparing both the ligand (as above) and the receptor, and defining a search space that encompasses the known or putative binding site. Cross-validation by re-docking a known co-crystallized ligand is the gold standard for validating the docking protocol itself.



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Caption: Molecular Docking Workflow.

Experimental Protocol: Molecular Docking using AutoDock Vina

- Receptor Preparation:
 - 1.1. Download the target protein structure from the RCSB PDB database.
 - 1.2. Use visualization software like PyMOL or UCSF Chimera to remove water molecules, ions, and any co-crystallized ligands not relevant to the study.[\[8\]](#)
 - 1.3. Use AutoDock Tools to add polar hydrogens and compute Gasteiger charges.
 - 1.4. Save the prepared receptor in .pdbqt format.
- Grid Box Definition:
 - 2.1. In AutoDock Tools, define the search space (the "grid box") to encompass the active site of the receptor. If a co-crystallized ligand is present, center the box on it. The box size should be sufficient to allow the ligand rotational and translational freedom.
- Ligand Preparation:
 - 3.1. Load the prepared ligand structure from Part 1 into AutoDock Tools.
 - 3.2. Define the rotatable bonds.
 - 3.3. Save the ligand in .pdbqt format.
- Execution:
 - 4.1. Create a configuration file (conf.txt) specifying the paths to the receptor and ligand .pdbqt files, and the coordinates and dimensions of the grid box.
 - 4.2. Run the docking simulation from the command line: vina --config conf.txt --log log.txt.
- Results Analysis:
 - 5.1. The output file will contain multiple binding poses ranked by their predicted binding affinity (in kcal/mol). Lower values indicate stronger predicted binding.[\[5\]](#)

- 5.2. Visualize the top-ranked poses within the receptor's active site using PyMOL or Chimera to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking).

Docking Parameter	Hypothetical Result	Interpretation
Binding Affinity (Pose 1)	-8.5 kcal/mol	Strong predicted binding affinity.
Key Interactions (Pose 1)	H-bond with SER-122, Hydrophobic contact with PHE-285	The ligand is stabilized by specific polar and non-polar interactions.
RMSD to Reference Ligand	1.2 Å	The docking protocol successfully reproduced the known binding mode.

Part 3: Probing Stability - Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of a potential binding event, MD simulations offer a dynamic view, assessing the stability of the ligand-protein complex in a simulated physiological environment over time.^[9]

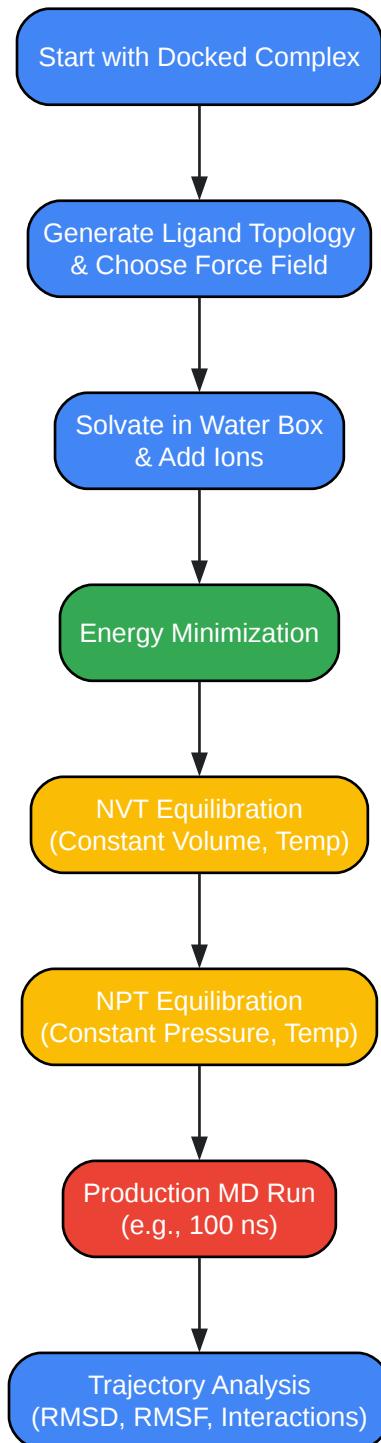
Expertise & Experience: An MD simulation is not merely a validation of a docking pose. It reveals conformational changes, the role of water molecules in the binding interface, and provides a more rigorous estimation of binding free energy. A common pitfall is insufficient equilibration, which can lead to unstable production runs and artifactual results. The protocol below includes staged equilibration to mitigate this.

Experimental Protocol: MD Simulation using GROMACS

- System Preparation:
 - 1.1. Use the top-ranked docked complex from Part 2 as the starting structure.

- 1.2. Generate a topology for the ligand using a server like CGenFF or the antechamber module of AmberTools.
- 1.3. Choose a protein force field (e.g., AMBER99SB-ILDN, CHARMM36m).
- 1.4. Place the complex in a simulation box of appropriate geometry (e.g., cubic, dodecahedron) and solvate with a water model like TIP3P.[9]
- 1.5. Add counter-ions (e.g., Na^+ , Cl^-) to neutralize the system.
- Energy Minimization:
 - 2.1. Perform a steep descent energy minimization of the system to remove steric clashes between the solute, solvent, and ions.
- System Equilibration:
 - 3.1. NVT Equilibration: Perform a short simulation (e.g., 100 ps) at constant Number of particles, Volume, and Temperature (NVT) to allow the solvent to equilibrate around the protein-ligand complex, which is held in place with position restraints.[10][11]
 - 3.2. NPT Equilibration: Perform a longer simulation (e.g., 500 ps) at constant Number of particles, Pressure, and Temperature (NPT) to equilibrate the system's density. The position restraints on the complex are gradually released.[11]
- Production MD:
 - 4.1. Run the production simulation for a duration sufficient to observe the desired phenomena (e.g., 50-100 ns) with all restraints removed.
- Trajectory Analysis:
 - 5.1. Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over the simulation time. A stable RMSD indicates that the complex has reached equilibrium.
 - 5.2. Root Mean Square Fluctuation (RMSF): Calculate the RMSF of protein residues to identify flexible regions.[12]

- 5.3. Interaction Analysis: Analyze the persistence of key hydrogen bonds and other interactions identified during docking.



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Caption: Molecular Dynamics Simulation Workflow.

Part 4: Predicting Drug-Likeness - QSAR and ADMET

A potent molecule is not necessarily a viable drug. Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential to avoid late-stage failures.[\[13\]](#)[\[14\]](#) Furthermore, if bioactivity data for related quinoline derivatives is available, a Quantitative Structure-Activity Relationship (QSAR) model can be built to predict the activity of our compound.[\[15\]](#)[\[16\]](#)

Authoritative Grounding: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[\[17\]](#) ADMET prediction relies on models built from large datasets of experimental results. The reliability of these predictions is domain-dependent; therefore, using multiple tools and comparing their outputs is highly recommended.[\[13\]](#)[\[14\]](#)

Experimental Protocol: ADMET & QSAR Prediction

- ADMET Prediction:
 - 1.1. Obtain the SMILES string for Methyl 4-aminoquinoline-8-carboxylate.
 - 1.2. Submit the SMILES string to multiple open-access web servers such as SwissADME, pkCSM, and PreADMET.[\[18\]](#)
 - 1.3. Collate the predictions for key parameters.
- QSAR Modeling (Conceptual):
 - 2.1. Data Collection: Curate a dataset of 4-aminoquinoline analogues with experimentally determined biological activity against a specific target.
 - 2.2. Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., physicochemical, topological, electronic).
 - 2.3. Model Building: Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a model that correlates the descriptors with biological activity.[\[19\]](#)

- 2.4. Model Validation: Rigorously validate the model using internal (cross-validation) and external validation sets to ensure its predictive power and robustness.[17]
- 2.5. Prediction: Use the validated QSAR model to predict the biological activity of **Methyl 4-aminoquinoline-8-carboxylate hydrochloride**.

ADMET Property	Predicted Value (Hypothetical)	Interpretation & Causality
Absorption		
GI Absorption	High	The molecule is likely well-absorbed from the gut.
BBB Permeant	No	Low probability of crossing the blood-brain barrier, potentially reducing CNS side effects.
Distribution		
Volume of Distribution (VDss)	> 0.45 L/kg	The compound is likely to distribute into tissues.
Metabolism		
CYP2D6 Inhibitor	Yes	Potential for drug-drug interactions with other drugs metabolized by this enzyme.
Excretion		
Total Clearance	0.5 L/h/kg	Moderate clearance rate predicted.
Toxicity		
hERG I Inhibitor	Low Probability	Reduced risk of cardiotoxicity.
AMES Toxicity	No	Unlikely to be mutagenic.

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